molecular formula C13H17N5O3S B1574428 TASP0415914

TASP0415914

Cat. No.: B1574428
M. Wt: 323.37
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of PI3K Isoforms and Their Physiological Roles

The PI3K family is divided into three classes (I, II, and III) based on their structure, regulation, and substrate specificity. ucl.ac.uknih.gov Class I PI3Ks are the most studied and are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). wikipedia.orgucl.ac.uk

PI3Kα and PI3Kβ are ubiquitously expressed and are involved in a wide range of cellular processes, including insulin (B600854) signaling and angiogenesis. nih.govoup.com

PI3Kδ and PI3Kγ expression is primarily restricted to leukocytes (immune cells). nih.govnih.gov PI3Kδ is crucial for the function of adaptive immune cells like B and T lymphocytes, while PI3Kγ plays a significant role in the innate immune system, particularly in the function of myeloid cells such as neutrophils and macrophages. nih.gov

The distinct tissue distribution and functions of the PI3K isoforms allow for the possibility of developing selective inhibitors that target specific pathological processes while minimizing off-target effects. ucl.ac.uk

Table 1: Overview of Class I PI3K Isoforms

Isoform Class Tissue Distribution Key Physiological Roles
PI3Kα IA Ubiquitous Insulin signaling, cell growth, proliferation
PI3Kβ IA Ubiquitous Platelet function, insulin signaling
PI3Kδ IA Primarily leukocytes Adaptive immunity (B and T cell function)

Pathological Implications of PI3K Dysregulation in Disease States

Dysregulation of the PI3K signaling pathway is a common feature in many human diseases. mdpi.com Overactivation of this pathway can lead to uncontrolled cell growth and proliferation, contributing to the development and progression of cancer. wikipedia.orgmdpi.com In the immune system, aberrant PI3K signaling can lead to chronic inflammation and autoimmunity. nih.govresearchgate.netnih.gov For instance, hyperactivity of PI3Kδ and PI3Kγ can lead to the excessive activation of immune cells and the production of inflammatory mediators, driving the pathology of diseases like rheumatoid arthritis and lupus. nih.gov Conversely, defects in PI3K signaling can result in immunodeficiency. nih.gov

Rationale for Phosphoinositide 3-Kinase Gamma (PI3Kγ) as a Therapeutic Target in Inflammatory and Autoimmune Disorders

The restricted expression of PI3Kγ in leukocytes makes it an attractive therapeutic target for inflammatory and autoimmune diseases. nih.govnih.govpatsnap.com By specifically inhibiting PI3Kγ, it is possible to modulate the inflammatory response without affecting the essential functions of other PI3K isoforms in other tissues, potentially leading to a better safety profile.

PI3Kγ is activated by G-protein-coupled receptors (GPCRs), which are involved in the recruitment of inflammatory cells to sites of inflammation. nih.govahajournals.org Inhibition of PI3Kγ can therefore block the migration and activation of neutrophils and macrophages, key players in the inflammatory cascade. doi.orgresearchgate.net Studies in animal models of inflammatory diseases, such as rheumatoid arthritis, have shown that pharmacological or genetic blockade of PI3Kγ suppresses joint inflammation and damage. nih.gov This provides a strong rationale for the development of PI3Kγ inhibitors for the treatment of these debilitating conditions.

TASP0415914: A Potent and Selective PI3Kγ Inhibitor

This compound has been identified as a potent and orally active inhibitor of PI3Kγ. xcessbio.commedchemexpress.comnih.govmedkoo.com It belongs to a series of 2-amino-5-oxadiazolyl thiazoles and has demonstrated significant potential in preclinical studies for the treatment of inflammatory diseases. nih.gov

Research Findings on this compound

Biochemical Activity: this compound exhibits potent inhibitory activity against PI3Kγ with a reported IC50 (half-maximal inhibitory concentration) of 29 nM. xcessbio.commedchemexpress.com It also shows inhibitory activity against Akt, a downstream effector of PI3K, with an IC50 of 294 nM. xcessbio.commedchemexpress.com

In Vitro Studies: The compound has shown high metabolic stability in rat and human liver microsomes. xcessbio.commedchemexpress.comarctomsci.com Importantly, it displayed no significant inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) at concentrations up to 10 μM, suggesting a low potential for drug-drug interactions. xcessbio.commedchemexpress.comarctomsci.com

In Vivo Efficacy: In a mouse model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, oral administration of this compound suppressed the progression of the disease in a dose-dependent manner. xcessbio.commedchemexpress.comnih.gov This finding highlights the in vivo efficacy of this compound in a relevant disease model. nih.gov

Table 2: Biochemical and In Vivo Data for this compound

Parameter Value Reference
PI3Kγ IC50 29 nM xcessbio.commedchemexpress.com
Akt IC50 294 nM xcessbio.commedchemexpress.com
In Vivo Model Mouse Collagen-Induced Arthritis (CIA) xcessbio.comnih.gov

Properties

Molecular Formula

C13H17N5O3S

Molecular Weight

323.37

Appearance

white solid powder

Synonyms

TASP0415914;  TASP 0415914;  TASP0415914; N-(5-(3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)acetamide

Origin of Product

United States

Discovery and Medicinal Chemistry of Tasp0415914

Historical Context of PI3Kγ Inhibitor Development

The journey to develop specific phosphoinositide 3-kinase γ (PI3Kγ) inhibitors is rooted in the broader history of targeting the PI3K signaling pathway. This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, and survival. zuj.edu.joresearchgate.net Early efforts in the field were dominated by pan-PI3K inhibitors, such as LY294002 and wortmannin, which targeted multiple PI3K isoforms (α, β, δ, and γ). zuj.edu.jocam.ac.uk While these compounds were valuable research tools and demonstrated potent activity, their lack of specificity led to significant toxicity in clinical trials, limiting their therapeutic potential. cam.ac.ukashpublications.org

This challenge spurred a shift towards the development of isoform-selective inhibitors. cam.ac.uk The goal was to create drugs that could target a single PI3K isoform, thereby maximizing therapeutic effects while minimizing off-target side effects. researchgate.net The four Class I PI3K isoforms have distinct roles, and targeting them individually opened up new therapeutic possibilities. For instance, PI3Kα inhibitors like alpelisib (B612111) were approved for certain cancers, while PI3Kδ inhibitors such as idelalisib (B1684644) were approved for specific B-cell malignancies. cam.ac.uk

PI3Kγ, which is primarily expressed in leukocytes, emerged as an attractive target for inflammatory and autoimmune diseases like rheumatoid arthritis. researchgate.netnih.govresearchgate.net It plays a crucial role in the function of myeloid cells, regulating their migration and activation. researchgate.net However, designing highly selective PI3Kγ inhibitors proved challenging due to the high degree of structural conservation in the ATP-binding pocket across all Class I isoforms. ashpublications.orgresearchgate.net Overcoming this hurdle required innovative medicinal chemistry strategies to exploit subtle differences between the isoforms, ultimately leading to the discovery of novel, selective compounds like TASP0415914. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies of 2-Amino-5-Oxadiazolyl Thiazole (B1198619) Derivatives

The development of this compound stemmed from systematic Structure-Activity Relationship (SAR) studies of a series of 2-amino-5-oxadiazolyl thiazole derivatives. nih.gov Researchers at Taisho Pharmaceutical Co., Ltd. explored how different chemical modifications to this core scaffold influenced the compound's potency against PI3Kγ. nih.gov

The initial focus was on the 2-amino position of the thiazole ring. Starting with a lead compound, various substituents were introduced. It was found that small, polar groups were generally favored. The acetamide (B32628) group, present in the final compound this compound, proved to be particularly effective. nih.gov

Further investigation centered on the oxadiazole ring and its substituent. The team synthesized a range of analogs by varying the group attached to the 1,2,4-oxadiazole (B8745197) moiety. The SAR studies revealed that incorporating a piperidine (B6355638) ring at this position significantly enhanced inhibitory activity. Specifically, the introduction of a 3-hydroxypiperidine (B146073) group was a key discovery, leading to a substantial increase in potency. nih.gov

The table below summarizes the SAR findings for key analogs in the 2-amino-5-oxadiazolyl thiazole series, highlighting the path to this compound (designated as compound 8j in the primary research). nih.gov

CompoundR Group (on oxadiazole)PI3Kγ IC50 (nM)
8a Piperidin-1-yl140
8d 4-Hydroxypiperidin-1-yl71
8i (S)-3-Hydroxypiperidin-1-yl39
8j (this compound) (R)-3-Hydroxypiperidin-1-yl 29
8k 3-Hydroxymethylpiperidin-1-yl100

This table is generated based on data reported in the discovery of this compound. nih.gov

These SAR studies demonstrated that the (R)-enantiomer of the 3-hydroxypiperidine moiety provided the optimal potency, with an IC50 value of 29 nM against PI3Kγ. zuj.edu.jonih.gov This systematic exploration was crucial in identifying the specific structural features required for high-affinity binding to the target enzyme. nih.gov

Design and Synthesis Methodologies Leading to this compound

The design of this compound was a deliberate process guided by medicinal chemistry principles and SAR data. The core structure combines three key heterocyclic components: a thiazole, a 1,2,4-oxadiazole, and a piperidine. nih.goveurekaselect.com The 1,2,4-oxadiazole ring acts as a bioisostere for an ester or amide group, often improving the metabolic stability and pharmacokinetic properties of a molecule. eurekaselect.com

The synthesis of this compound involves a multi-step sequence to construct the complex molecule from simpler starting materials. A key step is the formation of the 1,2,4-oxadiazole ring, which is a common synthetic challenge. eurekaselect.com The general synthetic route reported in the literature involves the following key transformations:

Thiazole Core Formation : The synthesis begins with the construction of the central 4-methyl-1,3-thiazol-2-amine ring, which serves as the scaffold for subsequent modifications.

Oxadiazole Ring Construction : A cyano group on the thiazole ring is converted into an N-hydroxyamidine. This intermediate is then reacted with a suitable carboxylic acid derivative of the piperidine moiety to form the 1,2,4-oxadiazole ring. nih.gov

Final Assembly : The amino group at the C2 position of the thiazole is acylated to install the acetamide side chain, completing the synthesis of this compound. nih.gov

This synthetic strategy allows for the modular construction of analogs, facilitating the SAR studies by enabling the easy introduction of different piperidine and acyl groups to explore the chemical space and optimize for potency and other drug-like properties. nih.gov

Analog Development and Optimization Strategies in Research

The discovery of this compound is a prime example of a successful lead optimization campaign. The research strategy extended beyond simply increasing potency; it also focused on achieving high selectivity for PI3Kγ over other PI3K isoforms and improving oral bioavailability. nih.gov

The initial lead compounds in the 2-amino-5-oxadiazolyl thiazole series were optimized through several strategies:

Exploiting Selectivity Pockets : The design of PI3Kγ inhibitors often involves creating molecules that can interact with specific, non-conserved amino acid residues within or near the ATP-binding site. researchgate.netacs.org The 3-hydroxypiperidine moiety of this compound was likely optimized to fit into a specific "selectivity pocket" in PI3Kγ, enhancing both potency and selectivity. acs.org

Improving Physicochemical Properties : The introduction of polar groups, such as the hydroxyl group on the piperidine ring and the acetamide group, can improve properties like solubility and metabolic stability. The oxadiazole ring itself contributes to the compound's favorable drug-like characteristics. eurekaselect.com

Balancing Potency and Pharmacokinetics : A major goal of the optimization process was to identify a compound with not only potent enzyme inhibition but also good performance in cellular and in vivo models. nih.gov this compound was identified as an orally potent inhibitor, demonstrating efficacy in a mouse model of collagen-induced arthritis, which indicates successful optimization of its pharmacokinetic profile for oral administration. nih.govresearchgate.net

This iterative process of designing, synthesizing, and testing new analogs allowed researchers to refine the molecular structure, culminating in the identification of this compound as a potent and selective PI3Kγ inhibitor with promising properties for the treatment of inflammatory diseases. nih.govbiomol.com

Molecular Pharmacology and Target Engagement of Tasp0415914

Characterization of PI3Kγ Inhibition

The inhibitory action of TASP0415914 is centered on the PI3Kγ isoform, a critical regulator of immune cell function. biorxiv.org

This compound demonstrates a potent inhibitory effect on PI3Kγ with a reported IC50 value of 29 nM. medchemexpress.com This indicates a high degree of affinity and specificity for this particular isoform. The selective inhibition of PI3Kγ is a key attribute, as this isoform is predominantly expressed in immune cells and plays a crucial role in mediating inflammatory responses. biorxiv.orgnih.gov Targeting PI3Kγ specifically allows for the modulation of immune cell functions with potentially fewer off-target effects compared to broader PI3K inhibitors. biorxiv.orgresearchgate.net The development of isoform-selective inhibitors like this compound is a significant strategy in targeting diseases driven by aberrant PI3K signaling. researchgate.net

The class I PI3K family consists of four isoforms: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. nih.govresearchgate.net While sharing structural homology, these isoforms have distinct physiological roles. researchgate.net For instance, PI3Kα and PI3Kβ are ubiquitously expressed and involved in various cellular processes, whereas PI3Kδ and PI3Kγ are more restricted to the immune system. nih.gov The design of isoform-selective inhibitors is crucial to avoid toxicities associated with pan-PI3K inhibition. biorxiv.org

While specific comparative IC50 values for this compound against PI3Kα, PI3Kβ, and PI3Kδ are not detailed in the provided search results, the literature emphasizes the importance of selectivity for PI3Kγ to target inflammatory and immune-mediated diseases effectively. core.ac.ukresearchgate.net For instance, the dual PI3Kδ/γ inhibitor duvelisib (B560053) (IP-145) has shown efficacy in preclinical asthma models. core.ac.uk The development of highly selective inhibitors, such as IPI-549 for PI3Kγ, highlights the therapeutic strategy of targeting specific isoforms to achieve desired immunological effects while minimizing side effects. nih.govresearchgate.net

Inhibitory Activity of this compound
TargetIC50 (nM)
PI3Kγ29
Akt294

Selective Inhibition Profile for PI3Kγ

Downstream Signaling Pathway Modulation by this compound

The inhibition of PI3Kγ by this compound initiates a cascade of effects on downstream signaling pathways that are central to cellular function and inflammatory processes. genome.jp

The PI3K/Akt signaling pathway is a fundamental cascade that regulates cell survival, growth, and proliferation. genome.jp Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). genome.jp PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. genome.jp

This compound, by inhibiting PI3Kγ, effectively reduces the production of PIP3. This, in turn, leads to decreased activation of Akt. medchemexpress.com this compound has been shown to possess potent Akt inhibitory activity, with an IC50 of 294 nM in a cellular assay using mouse RAW264.7 cells. medchemexpress.com This demonstrates that this compound not only targets the primary kinase PI3Kγ but also effectively suppresses a key downstream mediator of its signaling pathway. The inhibition of Akt phosphorylation is a direct consequence of PI3Kγ blockade by this compound. nih.gov

The PI3K/Akt pathway does not operate in isolation; it engages in significant crosstalk with other critical inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. biorxiv.orgplos.org The activation of NF-κB is a hallmark of many inflammatory conditions, leading to the transcription of pro-inflammatory genes. arvojournals.org

Inhibition of the PI3K/Akt pathway has been shown to downregulate the activation of NF-κB. plos.org This suggests that this compound, by blocking PI3Kγ and subsequently Akt, can indirectly suppress NF-κB-mediated inflammation. Similarly, there is evidence of crosstalk between the PI3K/Akt and MAPK signaling pathways. plos.org The MAPK family, which includes kinases like p38, plays a crucial role in cellular responses to stress and inflammation. arvojournals.org Studies have indicated that inhibiting the PI3K/Akt pathway can lead to a reduction in the activation of p38 MAPK. plos.org Therefore, the therapeutic effects of this compound in inflammatory diseases may be attributed not only to the direct inhibition of the PI3K/Akt pathway but also to its modulatory effects on the interconnected NF-κB and MAPK signaling networks. dntb.gov.uanih.govplos.org

Preclinical Efficacy Studies of Tasp0415914

In Vitro Cellular Models of Inflammation and Autoimmunity

Effects on Immune Cell Function

The PI3Kγ isoform is predominantly expressed in leukocytes and plays a crucial role in the recruitment and activation of innate immune cells at sites of inflammation. researchgate.netnih.gov TASP0415914, by targeting PI3Kγ, has shown the ability to modulate immune cell functions central to the inflammatory response. nbs-bio.com

Studies have highlighted the importance of PI3Kγ in the function of various immune cells, including macrophages and neutrophils. researchgate.netnih.gov The PI3K/Akt signaling pathway is known to promote the production of pro-inflammatory cytokines through the activation of NFκB. nih.gov Research indicates that this compound can decrease the production of these pro-inflammatory cytokines in activated immune cells, suggesting its potential as a potent anti-inflammatory agent. For instance, the inhibition of the PI3K pathway has been linked to a reduction in IL-6 secretion. nih.gov Furthermore, PI3Kγ signaling is essential for mast cell function, and its inhibition can suppress their activity. cam.ac.uk

Cell TypeEffect of this compound/PI3Kγ InhibitionKey Cytokines ModulatedReference
MacrophagesModulation of activation and cytokine productionIL-6, TNF-α nih.gov
NeutrophilsModulation of activation and migrationNot specified researchgate.netnih.gov
Mast CellsSuppression of functionNot specified cam.ac.uk

Modulation of Cellular Processes

The PI3K/Akt signaling cascade is a central regulator of fundamental cellular processes such as proliferation, migration, invasion, and apoptosis. nih.govthno.orgzuj.edu.jomedchemexpress.com Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancer. zuj.edu.joresearchgate.net

This compound's inhibitory action on the PI3Kγ/Akt pathway can influence these cellular activities. For example, the PI3K/Akt pathway is known to be involved in promoting cell survival and proliferation. nih.govthno.org Inhibition of this pathway can therefore lead to reduced cellular proliferation and potentially induce apoptosis, or programmed cell death. zuj.edu.jo This is particularly relevant in the context of diseases characterized by excessive cell proliferation, such as in the hyperplastic synovial tissue of rheumatoid arthritis. nih.govthno.org Furthermore, the pathway plays a role in cell migration and invasion, critical processes in the pathogenesis of inflammatory diseases where immune cells infiltrate tissues. nih.govthno.orgnih.gov

In Vivo Animal Models of Inflammatory and Autoimmune Diseases

Efficacy in Collagen-Induced Arthritis (CIA) Models

The efficacy of this compound has been significantly demonstrated in murine collagen-induced arthritis (CIA) models, a standard preclinical model for rheumatoid arthritis. medchemexpress.commedchemexpress.commedkoo.com In these studies, oral administration of this compound suppressed the progression of the disease in a dose-dependent manner. medchemexpress.commedchemexpress.com This therapeutic effect highlights the compound's potential for treating inflammatory joint diseases. nih.govthno.orgresearchgate.net The PI3Kγ inhibitors, including this compound, have been shown to reduce the development of CIA. researchgate.net

Animal ModelOutcome of this compound TreatmentReference
Collagen-Induced Arthritis (CIA) in miceDose-dependent suppression of disease progression medchemexpress.commedchemexpress.commedkoo.com
Collagen-Induced Arthritis (CIA)Reduction in disease development researchgate.net

Assessment of Anti-Inflammatory Outcomes in Relevant Disease Models

Beyond the CIA model, the anti-inflammatory effects of targeting the PI3K pathway have been assessed in other relevant disease models. cam.ac.ukresearchgate.net Inhibition of PI3Kγ has been shown to suppress joint inflammation and damage. nih.gov This is consistent with the understanding that PI3Kγ is a key player in mediating inflammatory responses. researchgate.net The use of PI3K inhibitors has demonstrated a reduction in inflammatory cell infiltrates in models of airway inflammation. nih.gov These findings underscore the broad anti-inflammatory potential of this compound by targeting a central node in the inflammatory cascade. thno.orgmedkoo.comresearchgate.net

Exploration in Other Preclinical Disease Models

The therapeutic potential of targeting the PI3K pathway extends beyond inflammatory and autoimmune diseases. researchgate.net Preclinical studies have explored the role of PI3K inhibitors in other conditions such as cancer, inflammatory bowel disease (IBD), and metabolic disorders. researchgate.net

In the context of cancer, PI3Kγ inhibition is being investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For inflammatory bowel disease, PI3K inhibitors have shown promise in reducing markers of inflammation in animal models. Furthermore, given the involvement of the PI3K pathway in metabolic regulation, there is interest in its potential for treating metabolic disorders.

Pharmacodynamic Biomarkers in Preclinical Research

In preclinical investigations, the pharmacodynamic (PD) properties of this compound were primarily assessed by its ability to modulate key components of the phosphoinositide 3-kinase (PI3K) signaling pathway, particularly in the context of inflammatory models. These studies aimed to establish a clear relationship between drug exposure and the biological response, providing crucial insights into the compound's mechanism of action and therapeutic potential. The primary biomarkers evaluated were the inhibition of PI3Kγ enzymatic activity and the downstream suppression of Akt phosphorylation.

Research has identified this compound as a potent inhibitor of PI3Kγ with a half-maximal inhibitory concentration (IC50) of 29 nM. medchemexpress.comcaymanchem.com The compound also demonstrates inhibitory activity against the downstream serine/threonine kinase Akt, with an IC50 of 294 nM. medchemexpress.com This dual inhibition is a key characteristic of its mechanism of action.

A central aspect of the preclinical pharmacodynamic assessment was the evaluation of this compound's effect on Akt phosphorylation (pAkt). In a cell-based assay using the mouse macrophage cell line RAW264.7, this compound was shown to inhibit C5a-mediated phosphorylation of PKB/Akt. medchemexpress.com This provides direct evidence of the compound's ability to modulate the PI3Kγ signaling cascade in immune cells.

Furthermore, preclinical studies in a mouse model of collagen-induced arthritis (CIA) demonstrated the in vivo efficacy of this compound. caymanchem.comnottingham.ac.uk The compound was effective in reducing disease severity in a dose-dependent manner, indicating its potential as a treatment for inflammatory diseases. nottingham.ac.uk The use of pharmacodynamic biomarkers, such as the suppression of phospho-Akt in splenocytes, has been suggested as a method to translate these preclinical findings to clinical trial designs.

Studies have also highlighted that this compound can significantly reduce the production of pro-inflammatory cytokines in activated immune cells, further supporting its anti-inflammatory profile. The inhibition of PI3Kγ is known to affect the expression of various factors involved in the immune response. Specifically, PI3Kγ signaling can promote immune suppression by activating the mTOR-S6Kα-C/EBPβ pathway while inhibiting NFκB. nih.gov By inhibiting PI3Kγ, this compound has the potential to reverse this immunosuppressive state and promote a pro-inflammatory, anti-tumor response. nih.gov

The table below summarizes the key in vitro inhibitory activities of this compound.

TargetIC50 (nM)Cell LineAssay Description
PI3Kγ29-Enzymatic assay
Akt294RAW264.7C5a-mediated PKB/Akt phosphorylation

Future Directions and Research Gaps for Tasp0415914 in Academic Contexts

Unexplored Mechanistic Aspects and Off-Target Research in Academic Settings

While TASP0415914 is recognized as a potent PI3Kγ inhibitor, a deeper understanding of its molecular interactions and potential off-target effects remains a crucial area for academic investigation. medchemexpress.compatsnap.com The compound also demonstrates inhibitory activity against Akt, a downstream effector in the PI3K pathway, with a 50% inhibitory concentration (IC50) of 294 nM. medchemexpress.commedchemexpress.comruixibiotech.com This dual inhibition of both PI3Kγ and Akt warrants further exploration to determine the extent to which its therapeutic effects are attributable to each target.

Current data indicates that this compound has a favorable off-target profile, showing no significant inhibition of several cytochrome P450 (CYP) enzymes, including CYP1A2, 2C9, 2C19, 2D6, and 3A4, at concentrations up to 10 μM. xcessbio.comarctomsci.com This suggests a low potential for drug-drug interactions mediated by these enzymes. However, comprehensive off-target screening against a broader panel of kinases and other protein families is necessary to fully characterize its selectivity and predict potential side effects. Some research has also pointed to its potential to inhibit matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-13, which could contribute to its therapeutic effects in conditions like osteoarthritis. biosynth.com

Future academic research should focus on:

Conducting extensive off-target profiling using techniques like kinome scanning to identify any additional, unanticipated molecular targets.

Investigating the functional consequences of any identified off-target interactions to understand their potential clinical relevance.

Identification of Novel Biomarkers for Preclinical Efficacy and Response

To optimize the preclinical development of this compound, the identification of reliable biomarkers to predict and monitor therapeutic response is essential. Given its mechanism of action, logical biomarker candidates would be downstream components of the PI3K/Akt signaling pathway.

Potential biomarkers for this compound efficacy could include:

Phosphorylated Akt (p-Akt): As a direct downstream target, a reduction in p-Akt levels in target tissues or circulating cells would provide a pharmacodynamic marker of target engagement.

Downstream effectors of Akt: Changes in the phosphorylation status or expression levels of proteins further down the signaling cascade, such as mTOR, GSK3β, and FOXO, could also serve as response markers. zuj.edu.jo

Inflammatory cytokines and chemokines: Given the role of PI3Kγ in immune cell function, monitoring levels of key inflammatory mediators like TNF-α and CCL3 could indicate a therapeutic response. nih.gov

A bioinformatics study has suggested that PIK3CG (the gene encoding PI3Kγ), along with TNF, CCL3, PTGER2, and IFNAR1, could serve as potential biomarkers for the risk of low bone mineral density in ankylosing spondylitis, a condition where PI3Kγ inhibitors may have therapeutic potential. nih.gov This highlights the importance of exploring gene expression signatures as predictive biomarkers.

Future research in this area should aim to:

Validate changes in the PI3K/Akt pathway in preclinical models of inflammatory diseases following this compound treatment.

Correlate biomarker modulation with clinical efficacy in these models to establish their predictive value.

Explore transcriptomic and proteomic approaches to identify novel, unbiased biomarkers of response.

Potential for Combination Research with Other Modulators in Preclinical Models

Combining this compound with other therapeutic agents represents a promising strategy to enhance efficacy and overcome potential resistance mechanisms. The rationale for combination therapy is based on targeting multiple, complementary pathways involved in the disease process.

Given the interconnectedness of cellular signaling pathways, several classes of drugs could be considered for combination studies with this compound in preclinical models:

mTOR inhibitors: Since mTOR is a key downstream effector of the PI3K/Akt pathway, dual inhibition could lead to a more profound and sustained therapeutic effect. zuj.edu.jonottingham.ac.uk

Inhibitors of other signaling pathways: Targeting parallel pro-inflammatory pathways, such as the MAPK or NF-κB pathways, could result in synergistic anti-inflammatory effects. nih.govnih.gov

Disease-modifying antirheumatic drugs (DMARDs): In the context of rheumatoid arthritis, combining this compound with established therapies could improve clinical outcomes.

A study investigating pigmented villonodular synovitis (PVNS) demonstrated that inhibiting the PI3K/Akt pathway could down-regulate inflammatory factors and cell migration, suggesting a potential for combination with agents targeting pathways like NF-κB and MAPK. nih.gov

Future academic research should focus on:

Systematically evaluating the synergistic or additive effects of this compound with other modulators in relevant preclinical disease models.

Investigating the molecular mechanisms underlying any observed synergy.

Assessing the impact of combination therapies on both efficacy and potential toxicity.

Development of Advanced Preclinical Disease Models

The successful preclinical evaluation of this compound relies on the use of appropriate and robust animal models that accurately recapitulate human inflammatory and autoimmune diseases. While the collagen-induced arthritis (CIA) model in mice has been instrumental in demonstrating the in vivo efficacy of this compound, the development of more sophisticated models is warranted. patsnap.comarctomsci.comnih.gov

Advanced preclinical models could include:

Humanized mouse models: These models, which are reconstituted with human immune cells, can provide a more accurate prediction of the compound's effects on the human immune system.

Genetically engineered mouse models (GEMMs): Mice with specific genetic mutations that drive inflammatory diseases can offer insights into the compound's efficacy in genetically defined patient populations.

Organoid and 3D culture systems: These in vitro models, derived from patient tissues, can be used to study the compound's effects in a more physiologically relevant context.

The use of primary immune cells from disease-relevant contexts, such as macrophages and neutrophils from rheumatoid arthritis models, is also a valuable in vitro approach to assess the compound's anti-inflammatory efficacy.

Future research should prioritize:

Developing and validating novel preclinical models that better reflect the complexity and heterogeneity of human inflammatory diseases.

Utilizing these models to further investigate the therapeutic potential of this compound and to identify patient populations most likely to respond.

Role of this compound as a Research Tool in PI3K Pathway Investigations

Beyond its therapeutic potential, this compound serves as a valuable research tool for dissecting the intricate roles of the PI3Kγ pathway in various biological processes. As a potent and selective inhibitor, it allows researchers to probe the specific functions of PI3Kγ in cell signaling, immune regulation, and disease pathogenesis. medchemexpress.compatsnap.com

The use of this compound in academic research can help to:

Elucidate the specific contributions of PI3Kγ to different cellular responses, such as cell migration, proliferation, and survival.

Identify novel downstream effectors and regulatory mechanisms of the PI3Kγ pathway.

Investigate the crosstalk between the PI3Kγ pathway and other signaling networks.

Validate PI3Kγ as a therapeutic target in a wide range of diseases.

The availability of this compound provides researchers with a critical pharmacological tool to complement genetic approaches, such as the use of knockout mice, in studying the function of PI3Kγ.

Table of Compound Names

Compound NameOther Names/Synonyms
This compoundTASP-0415914, Compound 8j
AS605240
CZC24823
AZD8055
Ceritinib
Pictilisib
Buparlisib
Idelalisib (B1684644)CAL-101
Copanlisib
AZD6482
PIK-75
DW09849
PIK-39
NVS-PI-4
AS252424
FX11
MPT0E028
Licochalcone E
CMX-2043
FluoresceinFITC

Table of In Vitro and In Vivo Model Data

Model TypeSpecific ModelKey Findings with this compound
In VitroRAW264.7 cellsPotent inhibition of Akt with an IC50 of 294 nM. medchemexpress.com
In VitroRat/human liver microsomesHigh metabolic stability. xcessbio.comarctomsci.com
In VitroCYP enzyme panelNo significant inhibition of CYP1A2, 2C9, 2C19, 2D6, and 3A4. xcessbio.comarctomsci.com
In VivoMouse Collagen-Induced Arthritis (CIA)Suppressed disease progression in a dose-dependent manner. patsnap.comarctomsci.comnih.gov

Q & A

Q. What is the primary mechanism of action of TASP0415914, and how does it influence inflammatory pathways?

this compound is a dual inhibitor targeting PI3Kγ (IC50 = 29 nM) and Akt (IC50 = 294 nM). Its anti-inflammatory effects arise from blocking PI3Kγ-mediated signaling in immune cells, which regulates chemotaxis and cytokine production. Simultaneous Akt inhibition disrupts downstream survival pathways, amplifying apoptotic responses in hyperproliferative cells. To validate mechanism, use in vitro kinase assays for PI3Kγ/Akt activity and Western blotting to assess phosphorylation of downstream targets (e.g., AKT-S473) .

Q. How can researchers ensure the selectivity of this compound for PI3Kγ over other PI3K isoforms in enzymatic assays?

  • Step 1: Perform parallel enzymatic assays using recombinant PI3K isoforms (α, β, γ, δ) under standardized conditions.
  • Step 2: Compare IC50 values; this compound’s selectivity for PI3Kγ (IC50 = 29 nM) should be ≥10-fold higher than for other isoforms.
  • Step 3: Use isoform-specific inhibitors (e.g., Idelalisib for PI3Kδ) as controls to confirm assay specificity .

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in inflammation studies?

Prioritize in vivo models with PI3Kγ/Akt-driven pathology, such as:

  • Acute inflammation: LPS-induced endotoxemia in rodents.
  • Chronic inflammation: Collagen-induced arthritis (CIA) models. Measure outcomes like neutrophil infiltration (histopathology) and pro-inflammatory cytokines (ELISA). Include dose-response studies to establish therapeutic windows .

Q. How should researchers design dose-response experiments to assess this compound’s Akt inhibition?

  • Range: Test concentrations spanning 0.1–10× the reported Akt IC50 (294 nM).
  • Controls: Include a positive control (e.g., MK-2206, a known Akt inhibitor) and vehicle control.
  • Metrics: Quantify cell viability (MTT assay) and apoptosis markers (Annexin V/PI flow cytometry). Validate results with phospho-Akt (Ser473) ELISA .

Q. What are the critical parameters for optimizing this compound solubility in preclinical formulations?

  • Solubility screening: Test in buffers (pH 1–7.4) and solvents (e.g., PEG-400, DMSO) at physiological temperatures.
  • Pharmacokinetics: Use HPLC to measure bioavailability in plasma after oral administration. Adjust formulations based on partition coefficient (logP) and stability data .

Advanced Research Questions

Q. How can researchers resolve contradictory data between this compound’s in vitro potency and in vivo efficacy?

  • Hypothesis 1: Poor pharmacokinetics (e.g., rapid clearance). Method: Conduct PK/PD studies to correlate plasma concentrations with target engagement (e.g., PI3Kγ activity in splenocytes).
  • Hypothesis 2: Off-target effects in complex microenvironments. Method: Use RNA-seq to profile gene expression changes in treated vs. control tissues, identifying compensatory pathways .

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound with MEK inhibitors?

  • Design: Use a factorial experiment (e.g., this compound ± MEK inhibitor at multiple doses).
  • Analysis: Apply the Chou-Talalay combination index (CI) to quantify synergy (CI < 1). Validate with Bliss independence modeling.
  • Visualization: Generate isobolograms to illustrate additive/synergistic regions .

Q. How can multi-omics integration enhance understanding of this compound’s off-target effects?

  • Proteomics: Perform phosphoproteomics to map kinase inhibition beyond PI3Kγ/Akt.
  • Metabolomics: Assess metabolic shifts (e.g., glycolysis, TCA cycle) via LC-MS.
  • Data integration: Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify cross-omics networks perturbed by treatment .

Q. What strategies improve reproducibility of this compound studies across different lab settings?

  • Standardization: Share detailed protocols via platforms like protocols.io , including exact buffer compositions and equipment models.
  • Validation: Distribute aliquots from a central compound stock to participating labs.
  • Reporting: Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

Q. How can CRISPR-Cas9 screens identify resistance mechanisms to this compound?

  • Library: Use a genome-wide sgRNA library in a PI3Kγ-dependent cell line (e.g., macrophages).
  • Selection: Treat cells with this compound (IC90) for 14 days; isolate surviving populations.
  • Analysis: Perform NGS on sgRNAs to identify enriched genes (e.g., PTEN loss, Akt mutants). Validate hits with knockout/overexpression models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.